Ácido 3-etil-4-oxo-3,4-dihidroftalazina-1-carboxílico

Descripción general

Descripción

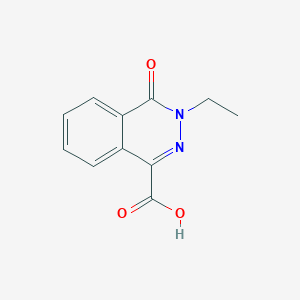

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is an organic compound with a unique cyclic structure. It contains both a carboxylic acid and an amide group, making it a derivative of phthalazine, a heterocyclic aromatic compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity:

Research indicates that phthalazine derivatives, including 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, exhibit notable antimicrobial properties. These compounds have been investigated for their potential to combat various bacterial and fungal infections. For instance, studies have shown that derivatives can inhibit the growth of pathogenic microbes, suggesting their use in developing new antibiotics or antifungal agents.

Anticancer Potential:

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may interact with specific enzymes involved in cancer cell metabolism, potentially leading to the development of novel chemotherapeutic agents. Further research is necessary to elucidate the mechanisms through which this compound exerts its effects on cancer cells.

Drug Design and Development:

Due to its structural characteristics, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid serves as a lead compound in drug design. Its ability to bind with biological targets opens avenues for synthesizing new drugs aimed at treating various diseases, including metabolic disorders and cancers.

Agricultural Applications

Pesticidal Properties:

The compound has shown promise as a pesticide due to its antimicrobial activity. Its efficacy against plant pathogens could be leveraged in developing safer agrochemicals that minimize harm to beneficial organisms while effectively controlling pests.

Plant Growth Regulation:

Research into the effects of phthalazine derivatives on plant growth has indicated potential applications as plant growth regulators. These compounds may enhance crop yield and resistance to environmental stresses, thus contributing to sustainable agricultural practices.

Material Science Applications

Polymer Chemistry:

In material science, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid can be utilized in the synthesis of novel polymers. Its reactivity allows it to serve as a building block for creating materials with specific properties tailored for applications in coatings, adhesives, and composites .

Nanotechnology:

The compound's unique properties make it suitable for incorporation into nanomaterials. Research is ongoing into how these materials can be used for drug delivery systems or as components in electronic devices .

Case Studies

Mecanismo De Acción

Target of Action

The primary targets of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Given its use in proteomics research , it may bind to or modify proteins, thereby altering their function.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is currently unavailable . These properties are crucial for understanding the bioavailability of the compound.

Result of Action

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid typically involves the reaction of phthalic anhydride with ethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid include:

- 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid methyl ester

- 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid amide

Uniqueness

What sets 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid apart is its specific structure, which imparts unique chemical and biological properties.

Actividad Biológica

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (CAS Number: 16015-48-8) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is characterized by the following molecular formula and structural features:

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- Chemical Structure : The compound features a phthalazine core with an ethyl group and a carboxylic acid functionality, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. It has been tested against various cancer cell lines, showing promising results:

| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| HeLa (Cervical Cancer) | 0.126 | Doxorubicin | 0.5 |

| SMMC-7721 (Liver) | 0.071 | Doxorubicin | 0.5 |

| K562 (Leukemia) | 0.164 | Doxorubicin | 0.5 |

This data indicates that the compound exhibits significant cytotoxicity against cervical cancer cells and has moderate activity against liver and leukemia cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 mg/mL |

| P. aeruginosa | 50 mg/mL |

These findings suggest that 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid may serve as a lead compound for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phthalazine structure can significantly influence biological activity. Key observations include:

- Electron Donating Groups : The presence of electron-donating groups enhances anticancer activity.

- Aliphatic Linkers : Aliphatic substitutions tend to decrease activity compared to aromatic systems.

- Functional Groups : The introduction of specific functional groups can either enhance or inhibit the desired biological effects.

For example, compounds with methoxy groups at strategic positions showed improved activity against cancer cell lines compared to those with halogen substitutions .

Case Studies

In a recent case study published in MDPI, researchers synthesized various derivatives of phthalazine and evaluated their anticancer properties. One derivative exhibited an IC₅₀ value of 2.61 μM against the MCF-7 breast cancer cell line, indicating significant potency compared to standard treatments .

Propiedades

IUPAC Name |

3-ethyl-4-oxophthalazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEQVFZHBLPYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368413 | |

| Record name | 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-48-8 | |

| Record name | 3-Ethyl-3,4-dihydro-4-oxo-1-phthalazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.